Cas no 183304-92-9 (4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid)

4-(2-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a fluorinated heterocyclic compound featuring a thiadiazole core with a carboxylic acid functional group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances metabolic stability and binding affinity in target molecules, while the thiadiazole ring contributes to diverse biological activities. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. Its well-defined purity and consistent quality ensure reliable performance in research and industrial applications, particularly in the development of bioactive compounds.
4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid structure
183304-92-9 structure
Product Name:4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
CAS No:183304-92-9
MF:C9H5FN2O2S
MW:224.211603879929
CID:5719157
PubChem ID:65207593
Update Time:2025-06-08

4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • F1907-1477
    • 4-(2-fluorophenyl)thiadiazole-5-carboxylic acid
    • AKOS014541680
    • CS-0345124
    • 183304-92-9
    • EN300-844564
    • 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylicacid
    • 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
    • Inchi: 1S/C9H5FN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
    • InChI Key: CBRKNRZOEXFLQO-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C2C=CC=CC=2F)N=N1

Computed Properties

  • Exact Mass: 224.00557674g/mol
  • Monoisotopic Mass: 224.00557674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 91.3Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 369.6±50.0 °C at 760 mmHg
  • Flash Point: 177.3±30.1 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid Security Information

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Additional information on 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Professional Introduction to Compound with CAS No. 183304-92-9 and Product Name: 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

The compound with the CAS number 183304-92-9 and the product name 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in pharmaceutical research. The molecular framework of 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid consists of a thiadiazole core, which is a well-known scaffold in drug discovery, integrated with a fluorophenyl group. This combination not only enhances the compound's solubility and bioavailability but also imparts specific electronic and steric properties that are highly valuable in medicinal chemistry.

Recent studies have highlighted the significance of thiadiazole derivatives in the development of novel therapeutic agents. The thiadiazole ring is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The introduction of a fluorine atom at the 2-position of the phenyl ring further modulates these properties, making the compound an attractive candidate for further investigation. The carboxylic acid functionality at the 5-position of the thiadiazole core provides a site for further chemical modifications, enabling the synthesis of various derivatives with enhanced pharmacological profiles.

In the realm of pharmaceutical research, 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has been explored for its potential in addressing various diseases. One of the most promising areas is its application in anticancer therapy. Preliminary studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The fluorine atom is particularly crucial in this context, as it enhances the binding affinity to biological targets by increasing metabolic stability and reducing susceptibility to enzymatic degradation.

The structural features of 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid also make it a valuable tool in drug design. The thiadiazole core is known to exhibit favorable interactions with biological macromolecules, such as enzymes and receptors. The presence of the fluorophenyl group allows for fine-tuning of these interactions through steric and electronic effects. This flexibility is particularly important in developing drugs that require high specificity and selectivity. Additionally, the carboxylic acid moiety can be used to form salt forms or esters, which can improve drug solubility and bioavailability.

Advances in computational chemistry have further enhanced our understanding of the pharmacological properties of 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid. Molecular modeling studies have revealed that this compound can effectively bind to various protein targets involved in disease pathways. These studies have provided insights into how structural modifications can be made to optimize its potency and selectivity. For instance, computational analysis has suggested that introducing additional substituents at specific positions on the thiadiazole ring could enhance its binding affinity to target proteins while minimizing off-target effects.

The synthesis of 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves a multi-step process that requires careful optimization to ensure high yield and purity. Modern synthetic methodologies have enabled researchers to streamline these processes, making it more feasible to produce larger quantities for research purposes. One key aspect of its synthesis is the introduction of the fluorophenyl group, which requires precise control over reaction conditions to avoid unwanted side products. Advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecular frameworks with high efficiency.

As research continues to uncover new therapeutic applications for 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid, it is becoming increasingly clear that this compound holds significant promise for future drug development. Its unique structural features and versatile chemical properties make it an excellent candidate for exploring new treatment modalities across various therapeutic areas. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide.

The future direction of research on 4-(2-fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid will likely focus on optimizing its pharmacological properties through structural modifications and exploring new therapeutic indications. By leveraging advances in synthetic chemistry and computational biology, scientists can develop more effective derivatives with improved efficacy and safety profiles. Furthermore, interdisciplinary approaches involving chemists、biologists、and clinicians will be crucial in translating basic research findings into tangible therapeutic solutions.

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